molecular formula C7H11ClN2O2S B13250324 Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride

Cat. No.: B13250324
M. Wt: 222.69 g/mol
InChI Key: JQZRQMJBYKQHNE-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride is a thiazole-derived compound featuring a methyl ester group at position 4 and a 1-aminoethyl substituent at position 2 of the heterocyclic ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications. Thiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c1-4(8)6-9-5(3-12-6)7(10)11-2;/h3-4H,8H2,1-2H3;1H

InChI Key

JQZRQMJBYKQHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate Hydrochloride

General Synthetic Strategy

The synthesis generally involves three key stages:

  • Formation of the thiazole ring with appropriate substitution at the 2- and 4-positions.
  • Introduction of the 1-aminoethyl group at the 2-position.
  • Conversion to the hydrochloride salt for improved stability and handling.

Detailed Synthetic Routes

Synthesis via Reaction of 2-Bromo-Substituted Thiazole Esters with Aminoethanol

One common approach involves the nucleophilic substitution of ethyl 2-bromo-4-methylthiazole-5-carboxylate with 1-aminoethanol under basic conditions. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures to facilitate cyclization and substitution, yielding the aminoethyl-substituted thiazole ester. Subsequent acidification with hydrochloric acid produces the hydrochloride salt form of the compound.

Step Reagents/Conditions Outcome
1 Ethyl 2-bromo-4-methylthiazole-5-carboxylate + 1-aminoethanol, K2CO3, DMF, heat Nucleophilic substitution to introduce aminoethyl group
2 Acidification with HCl Formation of hydrochloride salt
3 Purification by recrystallization or chromatography High purity this compound

This method is supported by industrial synthesis practices and is noted for its efficiency and scalability.

Preparation via Reaction of 2,3-Dichloroacryloyl Chloride Derivatives and Thiourea

Another well-documented method involves the initial reaction of 2,3-dichloroacryloyl chloride with substituted anilines to form an intermediate (Compound IIIa), which is then treated with alkanolate salts (e.g., sodium methanolate) to give a key intermediate (Compound IV). This intermediate is subsequently reacted with thiourea in an acidic medium (commonly hydrochloric acid) to form the thiazole ring, yielding the target compound as a hydrochloride salt.

Step Reagents/Conditions Outcome
1 2,3-Dichloroacryloyl chloride + substituted aniline (no isolation of intermediate) Formation of intermediate IIIa
2 Treatment with sodium or potassium alkanolate (1-5 eq) in alkanol solvent Formation of intermediate IV
3 Reaction with thiourea in acidic medium (HCl, acid:compound IV ratio 1-10) Cyclization to thiazole ring, hydrochloride salt formation
4 Purification by recrystallization (solvents: THF, hexane, methanol, water) Pure this compound

This method is notable for the use of strong acids and alkanolate salts to facilitate ring closure and salt formation, with the product isolated as a stable hydrochloride salt.

Multi-Step Synthesis from Amino Alcohols

A more elaborate approach starts from amino alcohols such as threonine derivatives, which undergo a sequence of reactions including condensation with cysteine/nitrile intermediates, aromatization, and esterification. The amino alcohol is converted to its hydrochloride salt, yielding this compound. This route avoids chromatography in some steps and benefits from clean reactions and facile purification.

Step Reagents/Conditions Outcome
1 Starting from threonine, multi-step sequence (7 steps) without chromatography Amino alcohol intermediate as hydrochloride salt
2 Condensation with cysteine/nitrile, aromatization with trichlorobromomethane and DBU Formation of thiazole ring
3 Acidic liberation of amino alcohol, methyl ester formation Target this compound

This method is scalable to multi-gram quantities and offers advantages in purification and reagent handling compared to classical Hantzsch thiazole syntheses.

Purification Techniques

Purification of the synthesized compound is typically achieved by recrystallization using solvents such as:

  • Tetrahydrofuran (THF)
  • Hexane
  • Methanol
  • Water or mixtures thereof

Chromatographic methods such as preparative thin-layer chromatography (TLC) or column chromatography may be employed when higher purity is required.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution of 2-bromo ester Ethyl 2-bromo-4-methylthiazole-5-carboxylate, 1-aminoethanol, K2CO3, DMF, HCl Straightforward, scalable, industrially relevant Requires handling of brominated intermediates
Dichloroacryloyl chloride route 2,3-Dichloroacryloyl chloride, substituted aniline, alkanolate salts, thiourea, HCl High yields, direct salt formation Multi-step, requires strong acids
Amino alcohol multi-step synthesis Threonine derivatives, cysteine/nitrile condensation, trichlorobromomethane, DBU Chromatography-free steps, clean reactions Longer synthetic sequence

Summary Table of Key Reaction Parameters

Parameter Typical Range/Value Notes
Base molar ratio (alkanolate) 1 to 10 equivalents Sodium methanolate preferred
Acid molar ratio (HCl) 1 to 10 equivalents Used in thiourea cyclization step
Reaction solvents Formic acid, acetic acid, propionic acid, trifluoroacetic acid, DMF, methanol Solvent choice depends on step
Reaction temperature Room temperature to 60°C or reflux Elevated temperature facilitates substitution
Purification solvents THF, hexane, methanol, water Recrystallization solvents

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiazole derivatives.

Scientific Research Applications

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(a) Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate Dihydrochloride

This analog substitutes the methyl ester with an ethyl group and features a dihydrochloride salt. The additional hydrochloride may enhance aqueous solubility .

(b) 2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Replacing the carboxylate ester with a carboximidamide group introduces hydrogen-bonding capabilities, which could improve target binding affinity. Its lower molecular weight (177.65 g/mol) and higher melting point (185°C) suggest distinct physicochemical behavior .

(c) 2-Methyl-1,3-thiazole-4-carboxylic Acid

With a molecular weight of 143.16 g/mol and a melting point of 148–149°C, it is less lipophilic than ester derivatives .

(d) Methyl 1-Amino-3-fluorocyclobutane-1-carboxylate Hydrochloride

This cyclobutane-based analog diverges entirely from the thiazole scaffold. The fluorine atom and rigid cyclobutane ring may influence conformational stability and metabolic resistance, highlighting the thiazole’s role in electronic modulation .

Comparative Data Table

Table 1: Properties of Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Salt Form Melting Point (°C)
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate HCl C₇H₁₁N₂O₂S·HCl 223.46* Methyl ester, aminoethyl Hydrochloride Not reported
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate·2HCl C₈H₁₃N₂O₂S·2HCl 273.92* Ethyl ester, aminoethyl Dihydrochloride Not reported
2-Methyl-1,3-thiazole-4-carboximidamide HCl C₅H₇N₃S·HCl 177.65 Carboximidamide Hydrochloride 185
2-Methyl-1,3-thiazole-4-carboxylic Acid C₅H₅NO₂S 143.16 Carboxylic acid None 148–149
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate HCl C₆H₁₀FNO₂·HCl 183.61* Cyclobutane, fluorine, methyl ester Hydrochloride Not reported

*Calculated based on molecular formulas.

Implications of Structural Variations

  • Ester vs.
  • Salt Form : Dihydrochloride salts (e.g., Ethyl analog) may improve solubility but increase molecular weight and ionic character compared to single hydrochloride salts .
  • Core Scaffold : Thiazole derivatives exhibit π-π stacking and hydrogen-bonding capabilities, whereas cyclobutane analogs rely on steric and electronic effects from fluorine and ring strain .

Biological Activity

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The compound can be represented as follows:

  • Chemical Formula : C6H8N2O2S·HCl
  • Molecular Weight : 172.2 g/mol

The thiazole moiety is critical for its interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological macromolecules.
  • π-π Stacking : The thiazole ring participates in π-π stacking interactions, which can modulate enzyme or receptor activity.

These interactions may lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antimicrobial properties. Specific studies have shown:

  • Mycobacterium tuberculosis : The compound has demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved .
  • Broad-Spectrum Antimicrobial Effects : Thiazole derivatives often show activity against a range of pathogens, including bacteria and fungi .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • Cytotoxicity Studies : In vitro studies have revealed that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, modifications to the thiazole structure have enhanced the antiproliferative activity against melanoma and prostate cancer cells .
  • Mechanism of Action : Some thiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell division, thereby exerting their anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

Study ReferenceFocusFindings
Antimicrobial ActivityThis compound shows potential as a bioactive molecule with antimicrobial properties.
Anticancer PropertiesEnhanced cytotoxicity against melanoma and prostate cancer cells through structural modifications.
Anti-tubercular ActivitySub-micromolar MICs against Mycobacterium tuberculosis, indicating strong antibacterial potential.

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